molecular formula C11H15ClN4O B1464262 3-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one CAS No. 1178321-37-3

3-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one

Cat. No. B1464262
CAS RN: 1178321-37-3
M. Wt: 254.71 g/mol
InChI Key: YPZJUVNHCKXHEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds was characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and require a multi-step procedure .

Scientific Research Applications

Glycine Transporter 1 Inhibition

The compound's analogs have been identified for their potent inhibitory activity on the glycine transporter 1 (GlyT1), indicating potential applications in central nervous system (CNS) disorders. For example, structurally related compounds exhibited significant GlyT1 inhibitory activity, demonstrating favorable pharmacokinetics profiles and an increase in cerebrospinal fluid glycine concentration in animal models, suggesting potential therapeutic applications in schizophrenia and other neurological conditions (Yamamoto et al., 2016).

Catalytic Applications

Derivatives of the compound have been explored for their catalytic capabilities. Notably, bis(3-(piperazine-1-yl)propyl)tungstate (BPPT) nanoparticles, closely related to the compound , have been synthesized and applied successfully for the one-pot synthesis of 4H-chromene derivatives. This highlights the compound's potential utility in organic synthesis and material science for producing compounds with good to excellent yields, showcasing its versatility as a heterogeneous Bronsted-Lowry base (Eskandari et al., 2019).

Antimicrobial Activity

Compounds structurally similar to 3-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one have been synthesized and evaluated for their antimicrobial efficacy. This includes piperazine and triazolo-pyrazine derivatives, which have shown promising results against bacterial and fungal strains in vitro. The novel derivatives demonstrate significant growth inhibition, especially against certain resistant strains, indicating potential applications in the development of new antimicrobial agents (Patil et al., 2021).

Serotonin Receptor Agonist Properties

Research on structurally related piperazine derivatives has demonstrated potent central serotoninmimetic activity. This indicates potential applications in developing therapies for disorders associated with serotonin dysfunction, such as depression or anxiety, based on the pharmacological profile of compounds like 6-chloro-2(1-piperazinyl)pyrazine (Lumma et al., 1978).

Mechanism of Action

properties

IUPAC Name

3-chloro-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c12-2-1-11(17)16-7-5-15(6-8-16)10-9-13-3-4-14-10/h3-4,9H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZJUVNHCKXHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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